2,3-Dibromo-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C₅H₁₀Br₂O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-methylbutan-1-ol can be synthesized through the bromination of 3-methyl-2-butanol. The reaction typically involves the addition of bromine (Br₂) to the double bond of 3-methyl-2-butanol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-methylbutan-1-ol.
Oxidation: 2,3-dibromo-3-methylbutanal.
Reduction: 3-methylbutane.
Scientific Research Applications
2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-Methylbutan-1-ol: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromo-2-methylbutane: Similar bromination pattern but lacks the hydroxyl group, affecting its solubility and reactivity.
2,3-Dibromo-2-propen-1-ol: Contains a double bond, making it more reactive in addition reactions
Uniqueness: 2,3-Dibromo-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
100606-78-8 |
---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
2,3-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3 |
InChI Key |
LMGPFXRHXHKQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.